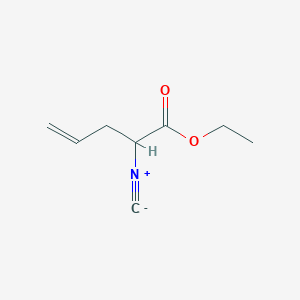
2-Isocyano-4-pentenoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-4-pentenoic acid ethyl ester is a chemical compound that has been recently studied for its potential use in scientific research. This compound is a derivative of isocyanide and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various reactive species. This property makes it useful in various chemical reactions and as a fluorescent probe.
Efectos Bioquímicos Y Fisiológicos
2-Isocyano-4-pentenoic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, which makes it useful in the development of enzyme inhibitors. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Isocyano-4-pentenoic acid ethyl ester in lab experiments include its stability, ease of synthesis, and versatility in various chemical reactions. However, its toxicity and potential reactivity with other compounds can be a limitation in some experiments.
Direcciones Futuras
The future directions for research on 2-Isocyano-4-pentenoic acid ethyl ester include its use in the development of novel drugs and pharmaceuticals, as well as its potential use in imaging and diagnostic applications. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 2-Isocyano-4-pentenoic acid ethyl ester is a promising compound for scientific research with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various applications.
Métodos De Síntesis
The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester involves the reaction of ethyl 2-bromo-4-pentenoate with potassium cyanate in the presence of a catalyst. The reaction yields the desired compound with a good yield. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
2-Isocyano-4-pentenoic acid ethyl ester has shown potential in various scientific research applications. It has been used as a fluorescent probe for imaging of mitochondria in live cells. It has also been studied for its potential use as a ligand in metal-catalyzed reactions. Additionally, it has been used in the development of novel drugs and pharmaceuticals.
Propiedades
Número CAS |
166655-28-3 |
|---|---|
Nombre del producto |
2-Isocyano-4-pentenoic acid ethyl ester |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
ethyl 2-isocyanopent-4-enoate |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3 |
Clave InChI |
GRYAVDXORXMSEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
SMILES canónico |
CCOC(=O)C(CC=C)[N+]#[C-] |
Sinónimos |
2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



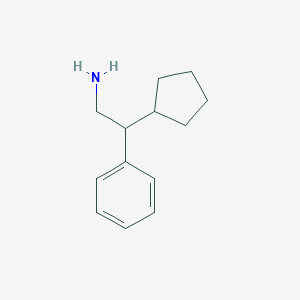
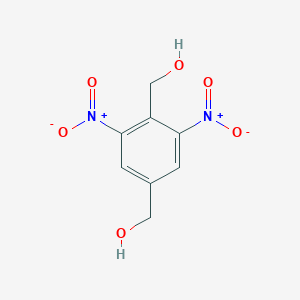
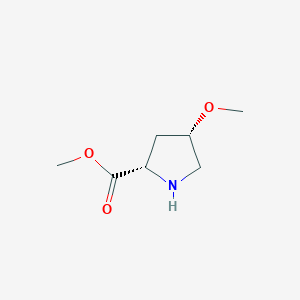
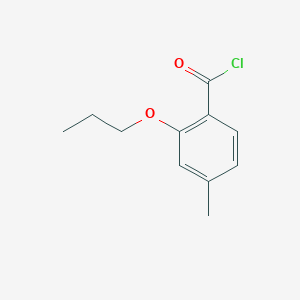
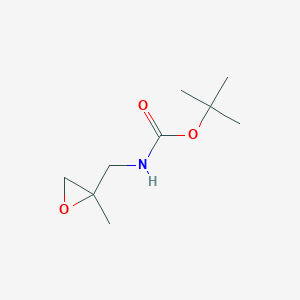
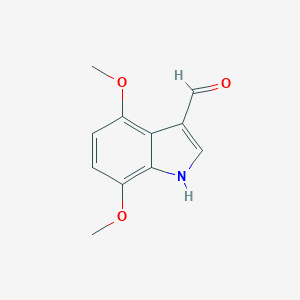
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
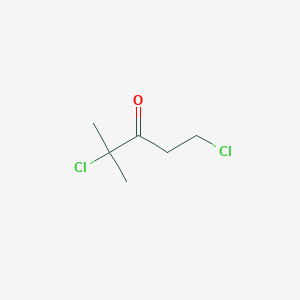
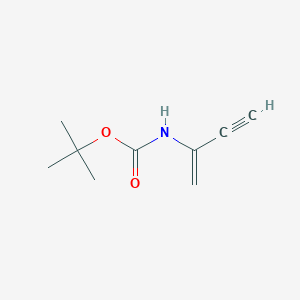
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
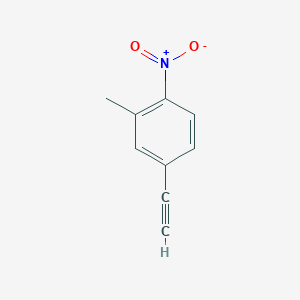
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)